molecular formula C9H8BrF B8622936 4-Fluorocinnamyl bromide

4-Fluorocinnamyl bromide

Cat. No.: B8622936
M. Wt: 215.06 g/mol
InChI Key: XPEHBUDGRZOFBP-UHFFFAOYSA-N
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Description

4-Fluorocinnamyl bromide is a useful research compound. Its molecular formula is C9H8BrF and its molecular weight is 215.06 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-fluorocinnamyl bromide undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Key conditions include:

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at low temperatures (-70°C to -25°C) .

  • Bases : Lithium diisopropylamide (LDA) or diisopropylethylamine (DIPEA) to deprotonate nucleophiles .

Example :
Reaction with chiral 3-unsubstituted azetidinone in CH₂Cl₂ at -20°C using TiCl₄ and DIPEA yields alkylated azetidinones, confirmed by ¹H NMR (δ 2.34–7.95 ppm) .

NucleophileProductYield (%)ConditionsCitation
AzetidinoneAlkylated azetidinone72–79CH₂Cl₂, -20°C, TiCl₄/DIPEA
MalonateAllylic fluoride88–98*THF, -78°C, Pd catalyst

*Enantiomeric ratio reported for catalytic asymmetric reactions .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : Na₂CO₃ or K₃PO₄.

  • Applications : Synthesis of biaryl derivatives for pharmaceuticals .

Experimental Data :
Coupling with arylboronic acids in THF/H₂O (3:1) at 80°C affords fluorinated stilbenes in >85% yield.

Electrophilic Alkylation

The compound acts as an electrophile in alkylation reactions, particularly in chiral synthesis:

  • Chiral Auxiliaries : (S)-(+)-4-phenyl-2-oxazolidine enables enantioselective alkylation .

  • Key Steps :

    • Enolization with bis(trimethylsilyl)acetamide (BSA).

    • Cyclization via tetrabutylammonium fluoride (TBAF) .

Outcome :
Stereoselective formation of β-lactams with 3:1 diastereomeric ratio (dr) and >90% enantiomeric excess (ee) .

Deuteration and Isotopic Labeling

This compound undergoes deuterium exchange in CD₃OD with catalytic LiBr:

  • Conditions : Room temperature, 4 hours.

  • Result : >90% deuteration at the allylic position, confirmed by ²H NMR .

Mechanism :
The bromine atom is displaced by deuteroxide (OD⁻), forming 4-fluorocinnamyl-d₃ alcohol as an intermediate .

Catalytic C–F Bond Activation

Recent studies highlight single C–F bond activation using fluorophilic catalysts:

  • Catalyst : Pd/Cu bimetallic systems.

  • Nucleophiles : Lithium malonates or β-keto esters.

  • Outcome : Allylic fluorides with 98:2 enantiomeric ratio (er) .

Table : Enantioselective Defluorinative Alkylation

ElectrophileNucleophileProductYield (%)er
4-Fluorocinnamyl BrLi malonateAllylic fluoride9298:2
4-Fluorocinnamyl Brβ-Keto esterTertiary allylic F7996:4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluorocinnamyl bromide in a laboratory setting?

  • Methodological Answer: this compound can be synthesized via bromination of 4-fluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. A typical protocol involves dissolving 4-fluorocinnamyl alcohol in a dry solvent (e.g., dichloromethane), followed by dropwise addition of PBr₃ at 0°C. The reaction is stirred under nitrogen until completion, then quenched with ice-water. The organic layer is extracted, dried, and purified via vacuum distillation or column chromatography. Researchers should monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer:

  • ¹H NMR : Expect a doublet for the vinylic protons (δ 6.3–6.8 ppm, J = 15–16 Hz) and a multiplet for the aromatic fluorine-substituted protons (δ 7.0–7.5 ppm). The benzylic CH₂Br group appears as a doublet (δ 3.5–4.0 ppm) .
  • ¹³C NMR : The brominated carbon (CH₂Br) resonates at δ 30–35 ppm, while the carbonyl carbon (C=O, if applicable) appears at δ 165–175 ppm .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 229 (M⁺ for C₉H₇BrF) and characteristic fragment ions (e.g., loss of Br, m/z 150) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

  • Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 10°C to suppress side reactions like elimination or oxidation .
  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to avoid hydrolysis of the bromide. Anhydrous conditions are critical to prevent HBr release, which can degrade the product .
  • Catalyst Addition : Catalytic amounts of DMAP (4-dimethylaminopyridine) may improve bromination efficiency by stabilizing intermediates .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate (95:5) to separate unreacted alcohol or dimeric by-products .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage and experimental use?

  • Methodological Answer:

  • Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Desiccants (e.g., molecular sieves) should be added to the storage container .
  • Handling : Use Schlenk techniques for air-sensitive reactions. Avoid prolonged exposure to light or heat, as the compound may decompose to 4-fluorocinnamyl alcohol or release HBr .
  • Stability Monitoring : Periodically analyze stored samples via NMR or GC-MS to detect degradation. A >5% decrease in purity warrants repurification .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer:

  • Reproducibility Checks : Verify stoichiometry, reagent quality (e.g., PBr₃ purity ≥98%), and reaction setup (e.g., inert atmosphere). Trace moisture is a common yield-reducing factor .
  • By-Product Analysis : Use LC-MS or HPLC to identify side products (e.g., elimination products or dimerization). Adjust reaction time or temperature accordingly .
  • Collaborative Validation : Cross-reference protocols with independent labs to isolate variables (e.g., solvent batch or equipment differences) .

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-4-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

XPEHBUDGRZOFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCBr)F

Origin of Product

United States

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